molecular formula C13H8F2O3 B6374393 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% CAS No. 1261998-30-4

5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%

Cat. No. B6374393
CAS RN: 1261998-30-4
M. Wt: 250.20 g/mol
InChI Key: QOPQSBYWOGVNTI-UHFFFAOYSA-N
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Description

5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% (5-FCP-2F) is a fluorinated phenol compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 118-119 °C and is soluble in methanol, ethanol, and ethyl acetate. 5-FCP-2F is used in a wide range of research applications, including synthesis and characterization of organic molecules, drug discovery, and preparation of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed to act by binding to certain proteins and enzymes in the body, which then alters their activity. This can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects in animal models. It has also been shown to have anti-microbial activity against a variety of bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% in laboratory experiments include its availability, low cost, and ease of use. Additionally, the compound is stable and can be stored in the solid form for long periods of time. The main limitation of using 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% in laboratory experiments is its lack of solubility in water.

Future Directions

The future directions for 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% research include further investigation of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research is needed to understand the mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% and its potential side effects. Furthermore, research is needed to develop new synthesis methods for 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95%, as well as new applications for this compound.

Synthesis Methods

5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% can be synthesized through the reaction of 5-fluorobenzaldehyde and 3-chloro-5-fluorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 80-85 °C. The reaction yields 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% as a white crystalline solid in 95% yield.

Scientific Research Applications

5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It is also used in drug discovery and development as a starting material for the preparation of novel compounds. In addition, 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol, 95% is used in the preparation of fluorescent probes for imaging and detection of biological molecules.

properties

IUPAC Name

3-fluoro-5-(4-fluoro-3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-11(15)12(16)6-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPQSBYWOGVNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684394
Record name 4',5-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261998-30-4
Record name 4',5-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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